Naphtho(3,2,1-kl)xanthene chemical structure and properties
Naphtho(3,2,1-kl)xanthene chemical structure and properties
An In-Depth Technical Guide to Naphtho(3,2,1-kl)xanthene: Structure, Properties, and Synthesis
Introduction
The field of heterocyclic chemistry provides a foundation for many advances in materials science and drug discovery. Among the vast array of scaffolds, oxygen-containing polycyclic aromatic hydrocarbons (PAHs) represent a class of molecules with unique electronic and steric properties. This guide focuses on Naphtho(3,2,1-kl)xanthene, a pentacyclic aromatic ether. Its rigid, planar architecture and extensive π-conjugated system impart distinct characteristics that make it a molecule of significant interest for researchers in organic synthesis, medicinal chemistry, and materials development. This document provides a comprehensive overview of its structure, predicted spectroscopic properties, a plausible and detailed synthetic protocol, and an exploration of its reactivity and potential applications.
Part 1: Molecular Structure and Physicochemical Properties
Naphtho(3,2,1-kl)xanthene, with the CAS Number 192-16-5, is a structurally complex molecule featuring a central xanthene core fused with a naphthalene moiety.[1] This fusion results in a highly conjugated, planar system. The formal IUPAC name is 8-oxapentacyclo[11.7.1.0²,⁷.0⁹,²¹.0¹⁵,²⁰]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaene.[1]
The core structure consists of five fused rings, including a central pyran ring flanked by benzene and naphthalene systems. This arrangement dictates its electronic behavior and steric accessibility, which are crucial for its potential applications.
Data Presentation: Physicochemical Properties
The following table summarizes key computed physicochemical properties for Naphtho(3,2,1-kl)xanthene, providing a quantitative basis for experimental design.[1][2]
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₂O | PubChem[1] |
| Molecular Weight | 268.31 g/mol | PubChem[1] |
| CAS Number | 192-16-5 | PubChem[1] |
| Exact Mass | 268.088815 g/mol | PubChem[1] |
| XLogP3 | 5.7 | PubChem[1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Part 2: Spectroscopic Characterization (Predictive Analysis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex, with all signals appearing in the aromatic region (approximately 7.0-8.5 ppm). Due to the molecule's asymmetry, all 12 protons should be chemically distinct, though some signals may overlap. Protons on the naphthalene and benzene rings will exhibit characteristic doublet, triplet, and multiplet splitting patterns based on their coupling with adjacent protons. Protons in sterically hindered positions, such as those in the "bay regions," may show downfield shifts.
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¹³C NMR: The carbon NMR spectrum should display 20 distinct signals for the 20 carbon atoms. The majority of these will be in the aromatic region (approx. 110-150 ppm). Carbons bonded directly to the ether oxygen (C-O) would be expected to appear further downfield, typically in the 148-155 ppm range, a characteristic feature of diaryl ethers. Quaternary carbons at the ring junctions will likely show lower intensity signals.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. For Naphtho(3,2,1-kl)xanthene, the following absorption bands are predicted:
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3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
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1620-1580 cm⁻¹: C=C aromatic ring stretching vibrations.
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1270-1200 cm⁻¹: Asymmetric C-O-C stretching of the diaryl ether bridge, a key diagnostic peak.
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~1050 cm⁻¹: Symmetric C-O-C stretching.
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900-675 cm⁻¹: Out-of-plane C-H bending, which can provide information about the substitution pattern of the aromatic rings.
UV-Visible (UV-Vis) Spectroscopy
The extensive π-conjugation across the five-ring system dictates that Naphtho(3,2,1-kl)xanthene will absorb strongly in the ultraviolet region.[5] The electronic spectrum is expected to be characterized by intense π → π* transitions. Similar to other large PAHs like naphthalene and anthracene, it will likely exhibit multiple absorption bands.[6][7] The primary absorption maxima (λ_max) are predicted to occur in the UVA range (320-400 nm), with the possibility of absorption tails extending into the visible part of the spectrum, a phenomenon known as a bathochromic shift which increases with the size of the conjugated system.[5]
Part 3: Synthesis and Mechanistic Insights
While a specific published synthesis for the parent Naphtho(3,2,1-kl)xanthene is elusive, a highly plausible and efficient route can be designed based on the well-established synthesis of its numerous 14-substituted dibenzo[a,j]xanthene analogues.[3][8][9] The core transformation involves a one-pot, acid-catalyzed condensation of two equivalents of β-naphthol with one equivalent of an aldehyde. To generate the unsubstituted parent compound, formaldehyde or a stable equivalent is the logical choice for the carbonyl component.
Experimental Protocol: Proposed Synthesis
Reaction: 2 β-Naphthol + Formaldehyde → Naphtho(3,2,1-kl)xanthene + H₂O
Causality Behind Experimental Choices:
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Reactants: β-Naphthol is used as the starting material due to its electron-rich aromatic system, which is highly activated towards electrophilic substitution, particularly at the C1 position.[10] Formaldehyde (or its stable trimer, 1,3,5-trioxane) provides the single-carbon bridge required to link two naphthol units and form the central pyran ring.
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Catalyst: An acid catalyst (e.g., p-toluenesulfonic acid, chlorosulfonic acid, or a solid acid) is essential.[8][9] Its role is to protonate the formaldehyde, generating a highly reactive electrophilic species (a proto-carbenium ion) that can initiate the attack by the nucleophilic naphthol ring.
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Conditions: The reaction is typically performed under solvent-free or high-boiling solvent conditions at elevated temperatures (90-120 °C).[3][8] This provides sufficient energy to overcome the activation barrier for the multiple condensation and cyclization steps and facilitates the removal of water, which drives the reaction to completion according to Le Châtelier's principle.
Step-by-Step Methodology:
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Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add β-naphthol (2.88 g, 20 mmol) and 1,3,5-trioxane (0.30 g, 10 mmol of formaldehyde equivalent).
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Catalyst Addition: Add the acid catalyst, for example, p-toluenesulfonic acid monohydrate (p-TSA) (190 mg, 1.0 mmol, 5 mol%).
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Reaction: Heat the reaction mixture in an oil bath preheated to 120 °C. Stir the molten mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.
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Work-up: Upon completion, cool the reaction mixture to room temperature. The solidified crude product will be a dark-colored solid. Add 25 mL of ethanol and stir to break up the solid.
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Purification: Filter the crude solid and wash it with cold ethanol to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent like toluene or by column chromatography on silica gel to yield Naphtho(3,2,1-kl)xanthene as a solid.
Mandatory Visualization: Synthetic Workflow
Caption: Proposed synthetic workflow for Naphtho(3,2,1-kl)xanthene.
Part 4: Chemical Reactivity and Derivatization Potential
Understanding the reactivity of the Naphtho(3,2,1-kl)xanthene core is paramount for its functionalization and development into useful derivatives. Its chemistry is dominated by the properties of its polycyclic aromatic system and the diaryl ether linkage.
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Electrophilic Aromatic Substitution (EAS): The fused aromatic rings are electron-rich and thus susceptible to EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. Computational models and knowledge of PAH reactivity suggest that the positions most activated towards electrophilic attack will be those on the outer rings, distant from the deactivating influence of the ether oxygen and sterically accessible.[11][12] The electron density is not uniform across the scaffold, leading to regioselective reactions.
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Ether Cleavage: The diaryl ether bond (C-O-C) is generally stable but can be cleaved under harsh conditions, such as with strong Lewis acids or hydrohalic acids (e.g., HBr), although this would require significant energy and likely lead to decomposition of the complex ring system.
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Oxidation/Reduction: The extended aromatic system can be oxidized to form quinone-like structures or reduced under conditions like a Birch reduction, though such reactions may not be selective and could affect multiple rings.
Mandatory Visualization: Predicted Reactive Sites
Caption: Predicted sites of chemical reactivity on the core structure.
Part 5: Applications in Research and Development
While specific applications for the parent Naphtho(3,2,1-kl)xanthene are not widely documented, the properties of its core structure and the known utility of its derivatives point to significant potential in several high-value research areas.
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Fluorescent Probes and Materials: The rigid, planar, and highly conjugated nature of the scaffold is strongly indicative of fluorescent properties. The derivative 2,8-Dimethylnaphtho[3,2,1-kl]xanthene is known as the fluorescent lipid stain Fluorol Yellow 088, underscoring the potential of this core in developing novel dyes and probes. Functionalization of the core could tune its photophysical properties (absorption/emission wavelengths, quantum yield) for applications in bio-imaging, sensing, or as components in organic light-emitting diodes (OLEDs).
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Scaffold for Medicinal Chemistry: Xanthene derivatives are a well-known class of "privileged structures" in medicinal chemistry, with demonstrated biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The Naphtho(3,2,1-kl)xanthene core offers a unique, rigid framework for the spatial presentation of pharmacophoric groups, making it an attractive starting point for the design of novel therapeutic agents, particularly as DNA intercalators or enzyme inhibitors where planarity is often a key structural feature.
Future Outlook
The Naphtho(3,2,1-kl)xanthene core represents an under-explored yet promising chemical entity. Future research should focus on the validation of the proposed synthetic route, a thorough experimental characterization of its photophysical properties, and the exploration of its derivatization to build a library of compounds for screening in both materials science and biological applications. Its unique combination of rigidity, planarity, and heteroatomic inclusion makes it a compelling target for next-generation functional molecules.
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